molecular formula C9H4Br2ClN B3253447 4,7-Dibromo-1-chloroisoquinoline CAS No. 223671-32-7

4,7-Dibromo-1-chloroisoquinoline

Cat. No. B3253447
CAS RN: 223671-32-7
M. Wt: 321.39 g/mol
InChI Key: UEWAZISAXQEMSD-UHFFFAOYSA-N
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Description

4,7-Dibromo-1-chloroisoquinoline is a chemical compound with the molecular formula C9H4Br2ClN . It has a molecular weight of 321.4 .


Synthesis Analysis

The synthesis of 4,7-Dibromo-1-chloroisoquinoline and similar compounds has been explored in various studies. For instance, one study delved into the versatility and selectivity of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine towards aromatic nucleophilic substitution . In this study, eleven new compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) .


Molecular Structure Analysis

The molecular structure of 4,7-Dibromo-1-chloroisoquinoline is represented by the InChI code: 1S/C9H4Br2ClN/c10-5-1-2-6-7(3-5)8(11)4-13-9(6)12/h1-4H .


Chemical Reactions Analysis

The chemical reactions involving 4,7-Dibromo-1-chloroisoquinoline have been studied, particularly its reactivity towards aromatic nucleophilic substitution . The study synthesized eleven new compounds using different nucleophiles (alcohols, amines, and thiols) .


Physical And Chemical Properties Analysis

4,7-Dibromo-1-chloroisoquinoline has a molecular weight of 321.4 . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Antimalarial and Anticancer Applications

4,7-Dibromo-1-chloroisoquinoline, being structurally similar to chloroquine and other 4-aminoquinolines, is primarily investigated for its potential in antimalarial and anticancer applications. Chloroquine, a well-known antimalarial drug, and its derivatives show promise in repurposing for treating various infectious and noninfectious diseases, including cancer. These compounds can sensitize tumor cells to drugs, enhancing therapeutic activity, especially in combination with other anticancer treatments (Njaria, Okombo, Njuguna, & Chibale, 2015). Another study highlights the synthesis of 4-aminoquinoline analogues and their platinum(II) complexes as new antileishmanial and antitubercular agents, demonstrating significant activity against these pathogens (Carmo et al., 2011).

Drug Synthesis and Modification

The chemical modification and synthesis of 4,7-dichloroquinoline, a compound closely related to 4,7-Dibromo-1-chloroisoquinoline, are explored for producing various pharmaceutical compounds. For instance, acid-mediated halogen exchange in heterocyclic arenes has been used for converting chlorides to iodides, which is a crucial step in synthesizing key pharmaceutical ingredients (Wolf, Tumambac, & Villalobos, 2003). Similarly, the synthesis of 4-aminoquinolines through microwave-assisted reactions demonstrates a practical route to antimalarial agents, highlighting the potential for efficient production of related compounds (Melato et al., 2007).

Inclusion Compounds and Crystal Structures

Research on the inclusion of polyhalomethanes by a tetrahalogenated diquinoline host, which includes compounds like 4,7-Dibromo-1-chloroisoquinoline, provides insights into the molecular packing and crystal energies of these compounds. This study is vital for understanding the physical properties and potential applications of these compounds in various scientific fields (Ashmore et al., 2006).

properties

IUPAC Name

4,7-dibromo-1-chloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2ClN/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWAZISAXQEMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=C2Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromo-1-chloroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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